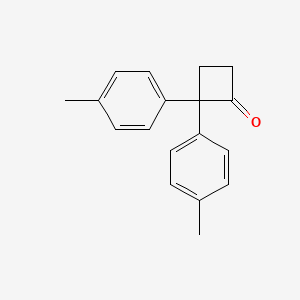
Cyclobutanone, 2,2-bis(4-methylphenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclobutanone, 2,2-bis(4-methylphenyl)- is a chemical compound with the molecular formula C18H18O It is a derivative of cyclobutanone, where two 4-methylphenyl groups are attached to the 2,2-positions of the cyclobutanone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The primary method for synthesizing cyclobutanone derivatives, including Cyclobutanone, 2,2-bis(4-methylphenyl)-, is through [2 + 2] cycloaddition reactions. This method involves the reaction of alkenes or alkynes with ketenes or other suitable reactants under specific conditions to form the cyclobutane ring. The reaction conditions typically involve the use of catalysts such as transition metals or photochemical activation to facilitate the cycloaddition process .
Industrial Production Methods
Industrial production of Cyclobutanone, 2,2-bis(4-methylphenyl)- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as crystallization or chromatography are employed to obtain high-purity compounds suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions
Cyclobutanone, 2,2-bis(4-methylphenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted aromatic compounds .
Scientific Research Applications
Cyclobutanone, 2,2-bis(4-methylphenyl)- has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Cyclobutanone, 2,2-bis(4-methylphenyl)- involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the compound may act as an inhibitor of certain enzymes or receptors, modulating their activity and leading to specific physiological effects. The exact molecular targets and pathways depend on the context of its application and the specific biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Cyclobutanone: The parent compound with a simpler structure.
Cyclobutanone, 2,2-diphenyl-: A similar compound with phenyl groups instead of 4-methylphenyl groups.
Cyclobutanone, 2,2-bis(4-chlorophenyl)-: A derivative with chlorophenyl groups.
Uniqueness
Cyclobutanone, 2,2-bis(4-methylphenyl)- is unique due to the presence of 4-methylphenyl groups, which impart specific steric and electronic properties. These properties can influence the compound’s reactivity, stability, and interactions with other molecules, making it distinct from other cyclobutanone derivatives .
Properties
CAS No. |
671782-23-3 |
|---|---|
Molecular Formula |
C18H18O |
Molecular Weight |
250.3 g/mol |
IUPAC Name |
2,2-bis(4-methylphenyl)cyclobutan-1-one |
InChI |
InChI=1S/C18H18O/c1-13-3-7-15(8-4-13)18(12-11-17(18)19)16-9-5-14(2)6-10-16/h3-10H,11-12H2,1-2H3 |
InChI Key |
KFPRWBPSBNTYSX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2(CCC2=O)C3=CC=C(C=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















